molecular formula C7H10N2O B6618599 4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1781224-92-7

4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6618599
CAS No.: 1781224-92-7
M. Wt: 138.17 g/mol
InChI Key: MFDVAIVIMFGDLY-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at position 4, a methyl group at position 1, and an aldehyde group at position 5. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-ethyl-3-methyl-1H-pyrazole with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at position 5 .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are increasingly being used to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is largely dependent on its interaction with biological targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The specific molecular targets and pathways involved vary depending on the biological context and the specific derivative of the compound .

Comparison with Similar Compounds

Comparison: 4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of steric and electronic effects, making it a valuable scaffold for the development of novel bioactive compounds .

Properties

IUPAC Name

4-ethyl-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-4-8-9(2)7(6)5-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDVAIVIMFGDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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